molecular formula C14H20N2O B2467542 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide CAS No. 380424-07-7

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2467542
CAS No.: 380424-07-7
M. Wt: 232.327
InChI Key: GJBBRVSFZUVHOU-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 3-methylbenzyl substituent on the piperidine nitrogen. Below, we systematically compare this compound with structurally related derivatives reported in recent literature.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-3-2-4-12(9-11)10-16-7-5-13(6-8-16)14(15)17/h2-4,9,13H,5-8,10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBBRVSFZUVHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 1-[(3-Methylphenyl)methyl]piperidine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to form the carboxamide group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry
1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide serves as a critical building block in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting various diseases, particularly in cancer therapy and neurological disorders.

Biological Studies
This compound is utilized in biological research to investigate enzyme inhibition and receptor binding mechanisms. Its interactions with specific molecular targets can elucidate pathways involved in disease processes, making it a valuable tool for drug discovery.

Organic Synthesis
As an intermediate in organic synthesis, this compound facilitates the construction of more complex molecules. Its versatility allows chemists to explore novel compounds with potential therapeutic effects.

Industrial Applications
In addition to its academic applications, this compound finds use in industrial settings, including the production of agrochemicals and dyes.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231) and lung (A549) cancer cells. The compound induces apoptosis through mechanisms involving caspase activation and microtubule destabilization.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Breast Cancer Study : A study demonstrated that treatment with related piperidine derivatives resulted in significant tumor size reduction in animal models, correlating with increased apoptotic markers.
  • Microtubule Dynamics : Research indicated that at micromolar concentrations, compounds similar to this compound could disrupt microtubule integrity in cultured cells, leading to mitotic arrest.
  • Inflammation Model : In murine models of inflammation, related compounds exhibited decreased paw swelling and inflammatory cytokine levels after treatment, reinforcing their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitution with electron-withdrawing groups (e.g., trifluoromethyl, chloro) increases molecular weight and may reduce synthetic yields (58–61%) compared to non-halogenated analogs .
  • High purity (>99.8% HPLC) is consistently achieved across all derivatives, indicating robust purification protocols .

Oxadiazole- and Sulfonyl-Linked Derivatives

These compounds incorporate oxadiazole or sulfonyl linkers ():

Compound Structure Molecular Formula Yield (%) Purity/Physical State Notable Features Reference
1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide (7) C16H16F3N5O2 89 Mp = 187–188°C Trifluoromethylphenyl, oxadiazole
1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl]-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide C23H26N4O4S N/A Available: 74 mg Sulfonyl-oxadiazole, 3-methylbenzyl
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide C22H26N2O3S N/A Not specified Sulfonyl, phenethyl

Key Observations :

  • The oxadiazole-linked compound () exhibits a high yield (89%) and distinct melting point (187–188°C), suggesting enhanced crystallinity compared to aryloxazole derivatives .
  • The sulfonyl-linked analog () shares the 3-methylbenzyl group with the target compound, but its sulfonyl-oxadiazole linker introduces additional steric and electronic effects .

Indole-2-Carboxamide Derivatives

These compounds () feature indole-2-carboxamide moieties conjugated to the piperidine core:

Compound Structure Molecular Formula Yield (%) Purity (%) Notable Substituents Reference
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) C31H30ClN5O2 80 >95 Chlorobenzyl, pyridin-4-yl
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide (27i) C31H30ClN5O2 10 >95 Chlorobenzyl, pyridin-2-yl

Key Observations :

  • Yields vary widely (10–80%) depending on the amine substituent; pyridin-4-yl derivatives show superior reactivity compared to pyridin-2-yl analogs .

Naphthyl and Aromatic Ring-Substituted Analogs

Compounds with naphthyl or extended aromatic systems () include:

Compound Structure Molecular Formula Yield (%) Biological Activity Reference
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C27H27FN2O N/A SARS-CoV-2 inhibition
(R)-N-(4-Ethylbenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (3a) C29H32N2O N/A Not specified

Key Observations :

  • The naphthyl group introduces significant hydrophobicity, which may enhance binding to hydrophobic protein pockets .
  • Stereochemistry (R/S configuration) is critical for biological activity, as seen in SARS-CoV-2 inhibitors .

Biological Activity

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed exploration. This article synthesizes available data on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This compound can be synthesized through multiple synthetic routes involving the piperidine ring and carboxamide functional group. A common method includes the reaction of 3-methylbenzyl chloride with piperidine-4-carboxylic acid under basic conditions to yield the desired amide product.

Biological Activity

1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the piperidine structure have demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies indicated that these compounds could induce apoptosis by enhancing caspase-3 activity, suggesting a mechanism that involves programmed cell death .

2. Microtubule Destabilization
Compounds related to this compound have been reported to act as microtubule-destabilizing agents. At concentrations around 20 µM, they exhibited effective inhibition of microtubule assembly, which is crucial for cancer cell proliferation .

3. Antibacterial and Antifungal Activity
Some derivatives have also been evaluated for their antibacterial and antifungal properties. The compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting efficacy comparable to established antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding: It can modulate receptor activity, potentially affecting signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies illustrate the biological impact of this compound:

  • Breast Cancer Study: In a controlled study, treatment with a related piperidine derivative resulted in a significant reduction in tumor size in animal models, correlating with increased apoptotic markers .
  • Microtubule Dynamics: Research indicated that at micromolar concentrations, compounds similar to this compound could disrupt microtubule integrity in cultured cells, leading to mitotic arrest .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

Compound NameAnticancer ActivityMicrotubule DestabilizationAntibacterial Activity
This compoundModerateYesModerate
Compound A (similar structure)HighYesLow
Compound B (related piperidine)HighNoHigh

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including alkylation of the piperidine ring and carboxamide formation. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and pH adjustments to stabilize intermediates. Purification via column chromatography or recrystallization is critical. Analytical validation using HPLC (≥95% purity) and NMR (e.g., verifying absence of unreacted 3-methylbenzyl chloride) ensures quality .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the piperidine ring (δ ~2.5–3.5 ppm for CH2 groups), 3-methylbenzyl substituent (aromatic protons at δ ~6.8–7.2 ppm), and carboxamide NH (δ ~6.0–7.0 ppm) .
  • LC-MS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 261.2) and detect impurities .
  • FT-IR : Identify carboxamide C=O stretch (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can researchers screen for preliminary biological activity in vitro?

  • Methodology :

  • Receptor Binding Assays : Test affinity for dopaminergic (D2/D3) or serotonergic (5-HT1A) receptors using radioligand displacement studies (e.g., [³H]spiperone for D2 receptors) .
  • Enzyme Inhibition : Evaluate inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAO-A/B) via colorimetric assays (e.g., Ellman’s method for AChE) .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity be resolved?

  • Methodology :

  • Dose-Response Curves : Perform full concentration ranges (e.g., 1 nM–100 µM) to calculate IC50/Ki values and assess off-target effects.
  • Computational Docking : Use software like AutoDock Vina to model interactions between the compound’s 3-methylbenzyl group and receptor binding pockets (e.g., hydrophobic interactions in D3 receptors) .
  • Functional Assays : Compare cAMP accumulation (for GPCRs) or calcium flux assays to confirm agonism/antagonism .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Methodology :

  • Prodrug Design : Modify the carboxamide group (e.g., ester prodrugs) to enhance bioavailability. Validate stability in simulated gastric fluid (pH 2.0) and liver microsomes .
  • Isotopic Labeling : Use deuterium at metabolically vulnerable sites (e.g., benzylic CH2) to slow CYP450-mediated oxidation .

Q. How can computational modeling guide structural optimization for target specificity?

  • Methodology :

  • QSAR Studies : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on binding energy using CoMFA/CoMSIA models .
  • MD Simulations : Simulate ligand-receptor complexes for ≥100 ns to assess conformational stability (e.g., RMSD < 2.0 Å for D3 receptor complexes) .

Q. What experimental approaches resolve discrepancies in pharmacokinetic data across species?

  • Methodology :

  • Allometric Scaling : Compare clearance rates in rodents vs. primates using physiologically based pharmacokinetic (PBPK) models .
  • Tissue Distribution Studies : Quantify compound levels in brain/plasma via LC-MS/MS after IV/oral dosing in transgenic models .

Methodological Challenges and Solutions

Q. How to address low yields in the final carboxamide coupling step?

  • Solution :

  • Activating Agents : Use HATU or EDCI/HOBt instead of DCC to reduce racemization.
  • Solvent Optimization : Switch from DMF to dichloromethane (DCM) for better solubility of hydrophobic intermediates .

Q. What analytical workflows validate compound stability under physiological conditions?

  • Solution :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and pH extremes (1–13) for 48 hours. Monitor degradation via UPLC-PDA .
  • Oxidative Stress Testing : Use hydrogen peroxide (3% v/v) to simulate ROS-mediated breakdown .

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